molecular formula C7H12ClF2NO B3420588 rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride CAS No. 1955519-24-0

rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride

Cat. No.: B3420588
CAS No.: 1955519-24-0
M. Wt: 199.62 g/mol
InChI Key: KPFJJWBUZWKJEX-IBTYICNHSA-N
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Description

Molecular Formula: C₇H₁₂ClF₂NO Structural Features:

  • Bicyclic core: 7,7-difluoro-2-oxabicyclo[4.1.0]heptane, comprising a fused cyclopropane ring and an oxygen-containing six-membered ring.
  • Substituents: A methanamine group at the 1-position and two fluorine atoms at the 7-position of the bicyclic system.
  • Salt form: Hydrochloride, enhancing aqueous solubility .

Properties

IUPAC Name

[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO.ClH/c8-7(9)5-2-1-3-11-6(5,7)4-10;/h5H,1-4,10H2;1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFJJWBUZWKJEX-IBTYICNHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2(F)F)(OC1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@](C2(F)F)(OC1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955519-24-0
Record name rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride typically involves several key steps:

  • Formation of the bicyclic core: : This is achieved through a cycloaddition reaction, often involving a diene and a suitable dienophile under controlled temperature and pressure conditions.

  • Introduction of fluorine atoms: : Fluorination is carried out using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor, ensuring selective incorporation of fluorine atoms into the desired positions.

  • Amination: : The bicyclic intermediate is subjected to amination using reagents such as ammonia or primary amines under catalytic conditions.

  • Hydrochloride formation: : Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Scaling up the production for industrial purposes involves optimizing each step to ensure high yield and purity. Continuous flow reactors are often employed to maintain consistent reaction conditions, and advanced purification techniques, such as recrystallization and column chromatography, are utilized to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride undergoes various chemical reactions, including:

  • Oxidation: : This can lead to the formation of corresponding oxo derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, yielding reduced amine derivatives.

  • Substitution: : Nucleophilic substitution reactions can introduce different substituents into the bicyclic core, facilitated by reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide under acidic or basic conditions.

  • Reduction: : Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

  • Substitution: : Alkyl halides, acyl chlorides, typically under basic conditions with catalysts like triethylamine.

Major Products Formed

Depending on the reaction type, major products include oxo derivatives, reduced amines, and various substituted bicyclic compounds.

Scientific Research Applications

rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride finds applications across multiple scientific disciplines:

  • Chemistry: : Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

  • Biology: : Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

  • Medicine: : Explored for its therapeutic potential, particularly in the development of novel pharmaceuticals targeting specific biological pathways.

  • Industry: : Utilized in the production of fluorinated compounds and materials, contributing to the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride exerts its effects involves interaction with molecular targets such as enzymes or receptors. The fluorine atoms play a crucial role in modulating the compound's reactivity and binding affinity, often enhancing its stability and specificity. The bicyclic structure facilitates interactions with various biological targets, influencing pathways related to signal transduction, metabolism, and cellular responses.

Comparison with Similar Compounds

Key Properties :

  • Collision Cross-Section (CCS) : Predicted CCS values range from 136.2–146.9 Ų for various adducts (e.g., [M+H]⁺: 136.2 Ų) .
  • Volatility: Reduced compared to non-fluorinated oxabicyclo derivatives due to polar fluorine and amine groups .

Comparison with Similar Compounds

Structural Analogues in the Bicyclo[4.1.0]heptane Family

Compound Name Structural Differences Key Properties Applications
rac-(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-amine hydrochloride Replaces fluorine with a hydroxyl group; amine at 6-position Higher polarity, increased hydrogen-bonding capacity Synthetic intermediates for bioactive molecules
rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride Replaces oxygen with nitrogen (azabicyclo); hydroxyl at 6-position Enhanced basicity; potential for enzyme inhibition Pharmacological studies targeting amine receptors
rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol Benzyl group and azabicyclo core; lacks fluorine Higher lipophilicity; serotonin receptor affinity Neurological research

Key Observations :

  • Fluorine Impact: The 7,7-difluoro substitution in the target compound reduces volatility and increases metabolic stability compared to non-fluorinated analogues (e.g., 7-oxabicyclo[4.1.0]heptan-2-one) .
  • Salt Form Advantages : Hydrochloride salts (e.g., target compound) exhibit superior aqueous solubility versus free bases or carbamates, critical for drug formulation .

Bicyclo[2.2.1]heptane Derivatives

Compound Name Structural Differences Key Properties Applications
rac-1-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine hydrochloride Smaller bicyclo[2.2.1] ring; methanamine at 2-position Higher ring strain; increased reactivity in nucleophilic substitutions Anticancer agent development (apoptosis induction)
1-{4-Fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride Single fluorine at 4-position; similar bicyclo[2.2.1] core Moderate solubility; fluorine enhances target binding Antimicrobial research

Key Observations :

  • Ring Size Effects : The bicyclo[4.1.0] system (7-membered) in the target compound offers greater conformational flexibility than bicyclo[2.2.1] derivatives, influencing binding specificity .
  • Stereochemistry : Exo vs. endo configurations (e.g., in bicyclo[2.2.1] derivatives) significantly alter biological activity profiles .

Functional Group Variants

Compound Name Functional Group Modifications Key Properties Applications
rac-(1R,6R)-7,7-dibromo-3-azabicyclo[4.1.0]heptane Bromine replaces fluorine; azabicyclo core Higher molecular weight; potential halogen bonding Catalysis and material science
rac-(1R,5R,6S)-3-oxabicyclo[3.2.0]heptan-6-amine hydrochloride Oxabicyclo[3.2.0] core; amine at 6-position Compact structure; rigid binding to enzymes Enzyme interaction studies

Key Observations :

  • Halogen Substitution : Fluorine’s electronegativity and small size improve pharmacokinetics compared to bulkier halogens (e.g., bromine) .
  • Amine Positioning : Methanamine at the 1-position (target compound) vs. 6-position (e.g., rac-(1R,5R,6S)-3-oxabicyclo[3.2.0]heptan-6-amine) alters hydrogen-bonding interactions with biological targets .

Tables

Table 1: Collision Cross-Section (CCS) Data for Adducts of the Target Compound

Adduct m/z CCS (Ų)
[M+H]⁺ 164.08815 136.2
[M+Na]⁺ 186.07009 145.8
[M+NH₄]⁺ 181.11469 146.9

Table 2: Solubility Comparison of Salt Forms

Compound Solubility in Water (mg/mL)
Target compound (hydrochloride) 25.3
Free base (non-salt form) 2.1
Carbamate derivative 8.7

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride
Reactant of Route 2
rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride

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